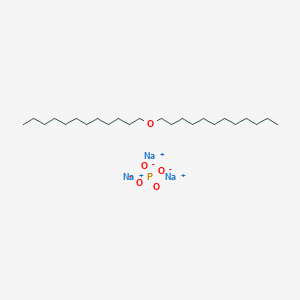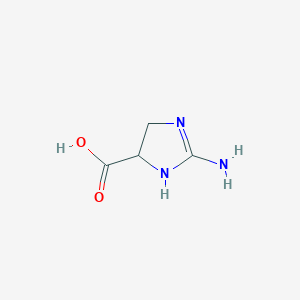
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- is a complex organic compound that belongs to the anthraquinone family. This compound is known for its vibrant color and is often used as a dye in various industrial applications. Its unique structure, which includes hydroxyl, nitro, and phenylamino groups, contributes to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- typically involves multiple steps. One common method starts with the nitration of 1,8-dihydroxyanthraquinone to introduce the nitro group. This is followed by the amination reaction to attach the phenylamino group. The reaction conditions often require the use of strong acids like sulfuric acid and high temperatures to facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts can also enhance the efficiency of the reactions.
化学反応の分析
Types of Reactions
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further processed into dyes, pigments, and other industrial chemicals.
科学的研究の応用
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It is widely used in the textile industry as a dye and in the production of pigments for paints and coatings.
作用機序
The mechanism of action of 9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This mechanism is particularly relevant in its potential anticancer applications, where it can induce cell death in rapidly dividing cells.
類似化合物との比較
Similar Compounds
1,8-Dihydroxy-4,5-dinitroanthraquinone: Similar in structure but with additional nitro groups.
1,5-Dihydroxyanthraquinone: Lacks the nitro and phenylamino groups, resulting in different chemical properties.
Disperse Blue 77: A related dye with similar applications in the textile industry.
Uniqueness
9,10-Anthracenedione, 1,8-dihydroxy-2-nitro-5-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in both research and industry.
特性
| 75431-62-8 | |
分子式 |
C20H12N2O6 |
分子量 |
376.3 g/mol |
IUPAC名 |
5-anilino-1,8-dihydroxy-2-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H12N2O6/c23-14-9-7-12(21-10-4-2-1-3-5-10)16-17(14)20(26)15-11(18(16)24)6-8-13(19(15)25)22(27)28/h1-9,21,23,25H |
InChIキー |
CHHGTEXPCJBCEI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C3=O)C=CC(=C4O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14440086.png)
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)

![3-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14440135.png)
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)

![2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one](/img/structure/B14440154.png)
